Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate
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Overview
Description
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trichloromethyl group and a dimethylphenyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate typically involves the esterification of 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoic acid.
Reduction: Formation of ethyl 3,3,3-trimethyl-2-(3,4-dimethylphenyl)propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dimethylphenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trichloro-2-phenylpropanoate: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
Ethyl 3,3,3-trichloro-2-(4-methylphenyl)propanoate: Contains only one methyl group on the phenyl ring, leading to different steric and electronic properties.
Ethyl 3,3,3-trichloro-2-(3,5-dimethylphenyl)propanoate: The position of the methyl groups on the phenyl ring is different, which can influence the compound’s overall behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its properties and applications.
Properties
CAS No. |
92021-81-3 |
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Molecular Formula |
C13H15Cl3O2 |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H15Cl3O2/c1-4-18-12(17)11(13(14,15)16)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
InChI Key |
ONIROLQWLUGNKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)C)C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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